2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide

Imidazoline I2 receptor Radioligand binding Affinity profiling

Imidazoline receptor researchers need ligands with defined selectivity. 2-Chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide (CAS 1795462-73-5) provides quantifiable multi-receptor pharmacology: • I2 Ki = 6 nM, 20-fold selective over α2-adrenergic (Ki = 120 nM) • 58-fold I2-over-I1 window (I1 Ki = 347 nM) for bidirectional dissection • Dicyanoimidazole core enables metal coordination (MOFs) and NLO chromophore applications Analytically verified; in stock for immediate global dispatch.

Molecular Formula C11H5ClN6O
Molecular Weight 272.65
CAS No. 1795462-73-5
Cat. No. B2580575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide
CAS1795462-73-5
Molecular FormulaC11H5ClN6O
Molecular Weight272.65
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)NC2=NC(=C(N2)C#N)C#N)Cl
InChIInChI=1S/C11H5ClN6O/c12-9-3-6(1-2-15-9)10(19)18-11-16-7(4-13)8(5-14)17-11/h1-3H,(H2,16,17,18,19)
InChIKeyARGSKNHQDVJIQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide Overview


2-Chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide (CAS 1795462-73-5) is a synthetic heterocyclic small molecule (C11H5ClN6O, MW 272.65) . It comprises a 2-chloropyridine-4-carboxamide moiety linked to a 4,5-dicyanoimidazole ring via an amide bridge. The compound has been characterized for its binding affinity at imidazoline I1, I2, and alpha-2 adrenergic receptors [1]. Its dicyanoimidazole core is recognized as a strong electron-acceptor unit, making it relevant in fields ranging from medicinal chemistry to materials science [2].

Why 2-Chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide Cannot Be Replaced


Generic substitution within the imidazoline ligand class is unreliable because small structural changes drastically alter I1/I2/alpha-2 receptor selectivity profiles. For instance, idazoxan (I2 Ki = 10 nM) [1] and 2-BFI (I2 Ki = 1.3 nM) [2] exhibit vastly different selectivity ratios. The target compound uniquely incorporates a 4,5-dicyanoimidazole group—a strong electron-withdrawing motif absent in classical ligands—which directly impacts binding kinetics and non-biological properties like redox activity and metal-coordination potential. This specific scaffold cannot be replaced by simpler imidazolines without losing the quantifiable multi-receptor profile detailed below.

Quantitative Evidence for 2-Chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide


I2 Receptor Affinity Comparison

The target compound demonstrates high affinity for the I2 imidazoline receptor, with a Ki of 6 nM [1]. This places it among high-affinity I2 ligands, surpassing the reference compound idazoxan (Ki = 10 nM) [2] but below the ultra-high-affinity ligand 2-BFI (Ki = 1.3 nM) [3]. Its affinity is comparable to 4,6-dibromo-2-BFI (Ki = 6.1 nM) [3].

Imidazoline I2 receptor Radioligand binding Affinity profiling

I2/Alpha-2 Adrenergic Selectivity Window

The compound exhibits a 20-fold selectivity window between I2 (Ki = 6 nM) and alpha-2 adrenergic receptors (Ki = 120 nM) [1]. This selectivity is modest compared to 2-BFI (2,873-fold) [2] but provides a balanced dual-target profile that may be advantageous for pharmacological studies where alpha-2 engagement is not a strict exclusion criterion but needs to be quantified.

Selectivity profiling Alpha-2 adrenergic receptor Off-target assessment

I2 vs. I1 Imidazoline Binding Selectivity

The compound shows measurable discrimination between I2 and I1 sites, with an I1 Ki of 347 nM versus an I2 Ki of 6 nM, yielding approximately 58-fold selectivity for I2 [1]. For reference, the I1-selective ligand rilmenidine shows I1 Ki = 84 nM and I2 Ki = 10 nM (8.4-fold selective for I1) [2]. The target compound thus provides a reversed selectivity profile compared to classic I1 ligands.

I1 imidazoline site Nischarin Binding selectivity

Structural Differentiation via Dicyanoimidazole Acceptor

Unlike classical I2 ligands (e.g., idazoxan, 2-BFI) that contain benzodioxan or benzofuran moieties, the target compound features a 4,5-dicyanoimidazole ring—a strong electron-acceptor unit (comparable to dicyanovinyl and dicyanopyrazine) [1]. This motif enables additional applications in metal-organic framework (MOF) synthesis [2] and push-pull nonlinear optical (NLO) chromophores [3], functionalities absent in standard imidazoline ligands.

Electron-acceptor Push-pull chromophore Metal coordination Non-linear optics

Applications of 2-Chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide


I2 Receptor Pharmacological Probe

Researchers investigating I2 receptor pharmacology can use this compound where a moderate I2 affinity (Ki = 6 nM) and a quantifiable 20-fold window over alpha-2 adrenergic receptors (Ki = 120 nM) are experimentally desirable [1]. This profile is distinct from both the non-selective idazoxan and the hyper-selective 2-BFI, enabling studies where partial alpha-2 engagement must be tracked and controlled rather than eliminated.

Discrimination of I1 vs. I2 Signaling Pathways

With a 58-fold I2-over-I1 selectivity (I2 Ki = 6 nM; I1 Ki = 347 nM) [1], the compound serves as a tool to differentiate I1- and I2-mediated physiological responses. This contrasts with I1-preferring agents like rilmenidine (8.4-fold I1-selective) and allows bidirectional pharmacological dissection using complementary probe pairs.

MOF and Coordination Polymer Building Block

The 4,5-dicyanoimidazole moiety can undergo partial hydrolysis to generate imidazolate-amide-imidate chelating ligands for zinc-based MOFs with high H₂ and CO₂ uptake capacity [1]. The compound's dual nitrile groups provide versatile metal-coordination sites not available in standard imidazoline ligands.

NLO Push-Pull Chromophore Precursor

Dicyanoimidazole is a recognized strong electron-acceptor unit in push-pull chromophores for NLO applications [1]. The target compound, with its electron-deficient dicyanoimidazole and further functionalizable chloropyridine ring, can serve as a precursor for constructing donor-π-acceptor systems for second-order nonlinear optics.

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